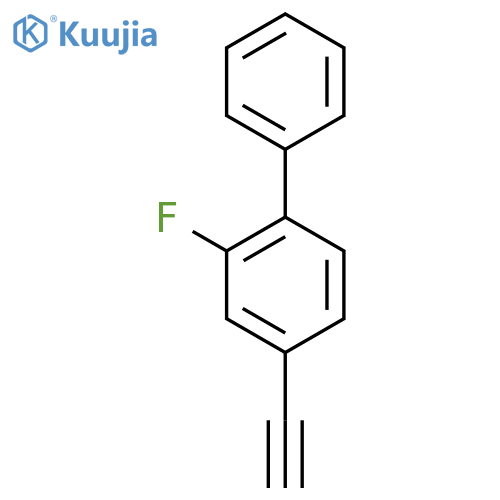

Cas no 56917-42-1 (4-Ethynyl-2-fluoro-1,1'-biphenyl)

56917-42-1 structure

商品名:4-Ethynyl-2-fluoro-1,1'-biphenyl

4-Ethynyl-2-fluoro-1,1'-biphenyl 化学的及び物理的性質

名前と識別子

-

- 56917-42-1

- SCHEMBL9303383

- 4-Ethynyl-2-fluoro-1,1'-biphenyl

-

- インチ: 1S/C14H9F/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h1,3-10H

- InChIKey: MBMMDZUOUNJYLS-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C#C)C=CC=1C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 196.068828449g/mol

- どういたいしつりょう: 196.068828449g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 243

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 4.4

じっけんとくせい

- 密度みつど: 1.13±0.1 g/cm3(Predicted)

- ふってん: 283.1±33.0 °C(Predicted)

4-Ethynyl-2-fluoro-1,1'-biphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1679974-1g |

4-Ethynyl-2-fluoro-1,1'-biphenyl |

56917-42-1 | 98% | 1g |

¥8827.00 | 2024-05-08 | |

| Crysdot LLC | CD12060140-1g |

4-Ethynyl-2-fluoro-1,1'-biphenyl |

56917-42-1 | 95+% | 1g |

$842 | 2024-07-24 |

4-Ethynyl-2-fluoro-1,1'-biphenyl 関連文献

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

56917-42-1 (4-Ethynyl-2-fluoro-1,1'-biphenyl) 関連製品

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量